4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Descripción

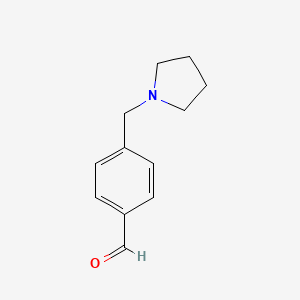

Structure

3D Structure

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYCACQSYAYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630506 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650628-72-1 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)benzaldehyde: Synthesis, Spectroscopic Profile, and Applications in Medicinal Chemistry

Abstract

4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a pivotal chemical intermediate, recognized for its integral role in the architecture of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and its burgeoning applications, particularly in the landscape of anticancer drug development. We delve into the causality behind synthetic strategies, offer a self-validating analytical workflow, and explore the pharmacological relevance of this versatile building block. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights.

Introduction: The Strategic Importance of the Pyrrolidin-1-ylmethyl)benzaldehyde Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its saturated, five-membered heterocyclic structure offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets. When incorporated into the this compound framework, it imparts unique physicochemical properties, including increased water solubility, which is a desirable attribute for drug candidates.

This guide focuses on this compound as a critical water-soluble aldehyde intermediate. Its significance is underscored by its frequent appearance in the structure of small molecule inhibitors targeting various signaling pathways implicated in cancer.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for drug screening. The exploration of this compound is driven by the continuous need for novel therapeutics with improved efficacy, selectivity, and safety profiles.[1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 650628-72-1 | |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. The following is a summary of key safety information:

-

Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed or if inhaled. Harmful to aquatic life.

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

For detailed safety protocols, please refer to a comprehensive Safety Data Sheet from a reputable supplier.

Synthesis and Mechanistic Insights

A robust and efficient synthesis is the cornerstone of utilizing any chemical intermediate. A rapid and high-yield synthetic method for this compound has been established, starting from the commercially available terephthalaldehyde.[1] This three-step synthesis is designed for scalability and is suitable for industrial production.[1]

Synthetic Workflow

The synthesis proceeds through an acetal protection, a nucleophilic substitution, and a final hydrolysis step.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Zhang et al.[1]

Step 1: Preparation of 4-(diethoxymethyl)benzaldehyde

-

To a solution of terephthalaldehyde (10 g, 74.55 mmol) and ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol), add triethyl orthoformate (12.15 g, 82 mmol) under ice bath conditions.

-

Stir the mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to yield 4-(diethoxymethyl)benzaldehyde.

Step 2: Nucleophilic Substitution

The original source does not provide a detailed protocol for this step, but it involves a nucleophilic reaction with the intermediate from Step 1.

Step 3: Preparation of this compound

-

To the intermediate compound from the previous step (7.0 g, 36 mmol) in a round-bottom flask, add dilute hydrochloric acid.

-

Heat the reaction mixture to 80°C and reflux with magnetic stirring for 6 hours.

-

Monitor the reaction for completion using TLC analysis.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 8-9 using sodium carbonate.

-

Extract the resulting mixture with dichloromethane.

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the target compound, this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This self-validating system of analysis ensures the reliability of subsequent biological and chemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

An aldehydic proton singlet around δ 9.9-10.0 ppm.

-

Aromatic protons as two doublets in the range of δ 7.4-7.9 ppm.

-

A singlet for the benzylic methylene protons (-CH₂-) adjacent to the pyrrolidine ring.

-

Multiplets for the pyrrolidine ring protons.

¹³C NMR: A predicted ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₂H₁₅NO), the expected molecular ion peak [M]⁺ would be at m/z 189.25. The structure was confirmed by MS in the synthesis reported by Zhang et al.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde.

-

C-N stretching vibrations associated with the pyrrolidine ring.

Applications in Anticancer Drug Discovery

This compound is a valuable building block in the synthesis of novel anticancer agents.[1] The pyrrolidine moiety can enhance the pharmacological properties of a molecule, and the benzaldehyde group provides a reactive site for further chemical modifications to explore structure-activity relationships (SAR).

Role as a Key Intermediate

Numerous small molecule anticancer drugs incorporate the this compound scaffold.[1] Its use allows for the systematic modification of the molecular structure to optimize binding to target proteins and improve the therapeutic index.

Targeting Cancer-Related Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR and c-Met pathways.[1] The design and synthesis of novel derivatives based on this core structure play a crucial role in the development of targeted cancer therapies.[1]

Caption: Role of this compound in drug discovery.

Future Perspectives and Conclusion

This compound stands out as a chemical intermediate of high strategic value in medicinal chemistry. Its efficient synthesis and versatile reactivity make it an attractive starting point for the development of novel therapeutics, particularly in the oncology domain. Future research efforts will likely focus on the continued exploration of its derivatization to generate novel compounds with enhanced potency and selectivity against a broader range of cancer-related targets. The insights provided in this guide aim to facilitate and inspire further innovation in the application of this important molecular scaffold.

References

-

Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of this compound. Advances in Biological Sciences Research, 6, 247-250. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde from Terephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a key intermediate in the development of small molecule anticancer drugs, starting from the readily available terephthalaldehyde. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols, characterization data, and a discussion of potential challenges and optimization strategies. The synthesis involves a selective mono-acetal protection of terephthalaldehyde, followed by a reductive amination with pyrrolidine, and concluding with an acidic hydrolysis to yield the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and process development, providing the necessary detail to replicate and potentially scale this important transformation.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility is highlighted in the development of novel small molecule inhibitors targeting various signaling pathways implicated in cancer. The presence of both a reactive aldehyde and a tertiary amine in a specific para-relationship on the benzene ring allows for diverse downstream chemical modifications, making it a versatile intermediate in drug discovery.

The synthesis of this compound from terephthalaldehyde presents an interesting chemical challenge: the selective functionalization of one of two identical aldehyde groups. This guide details a strategic three-step approach that effectively addresses this challenge, culminating in a high-yield synthesis of the target molecule.

Overall Synthetic Pathway

The transformation of terephthalaldehyde to this compound is accomplished through the following three-step sequence:

Caption: Overall three-step synthesis of this compound.

Part 1: Selective Mono-Acetal Protection of Terephthalaldehyde

Theoretical Background and Mechanistic Insight

The primary challenge in the synthesis is to differentiate between the two aldehyde functionalities of terephthalaldehyde. This is achieved by selectively protecting one of them as a diethyl acetal. The reaction utilizes triethyl orthoformate as the acetal forming reagent and ethanol as the source of the ethoxy groups, with ammonium chloride acting as a mild acidic catalyst.

The mechanism proceeds via the acid-catalyzed formation of a hemiacetal, followed by the elimination of water to form an oxonium ion. Subsequent attack by a second molecule of ethanol and deprotonation yields the stable diethyl acetal. The selectivity for mono-protection is achieved by carefully controlling the stoichiometry of the reagents. Using a slight excess of triethyl orthoformate relative to one equivalent of the dialdehyde favors the formation of the mono-acetal.

Experimental Protocol

-

Reagents and Materials:

-

Terephthalaldehyde (10 g, 74.55 mmol)

-

Ethanol (10.3 g, 223.6 mmol)

-

Triethyl orthoformate (12.15 g, 82 mmol)

-

Ammonium chloride (160 mg, 3.0 mmol)

-

Ice bath

-

Round-bottom flask

-

Silica gel for chromatography

-

-

Procedure:

-

To a mixture of terephthalaldehyde (10 g, 74.55 mmol) and ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol), add triethyl orthoformate (12.15 g, 82 mmol) under ice bath conditions.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain 4-(diethoxymethyl)benzaldehyde.[1]

-

-

Expected Yield: 60%[1]

Characterization of 4-(Diethoxymethyl)benzaldehyde

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 89-93 °C at 7 mmHg |

| Density | 1.047 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | δ 9.99 (s, 1H, CHO), 7.83 (d, J=8.2 Hz, 2H, Ar-H), 7.56 (d, J=8.2 Hz, 2H, Ar-H), 5.59 (s, 1H, CH(OEt)₂), 3.58 (q, J=7.1 Hz, 4H, OCH₂CH₃), 1.25 (t, J=7.1 Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 192.0, 142.9, 135.8, 129.8, 127.0, 101.5, 61.2, 15.2 |

Part 2: Reductive Amination

Theoretical Background and Mechanistic Insight

With one aldehyde group protected, the remaining free aldehyde is subjected to reductive amination with pyrrolidine. This reaction proceeds in two main stages: the formation of an iminium ion followed by its reduction. The aldehyde reacts with the secondary amine (pyrrolidine) to form a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the tertiary amine. Sodium borohydride is a suitable reducing agent for this transformation as it is capable of reducing the iminium ion intermediate.

Experimental Protocol

-

Reagents and Materials:

-

4-(Diethoxymethyl)benzaldehyde (product from Step 1)

-

Pyrrolidine

-

Methanol

-

Sodium borohydride

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 4-(diethoxymethyl)benzaldehyde in methanol.

-

Add pyrrolidine to the solution and stir.

-

Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-((4-(diethoxymethyl)phenyl)methyl)pyrrolidine.

-

-

Note: The crude product from this step is often of sufficient purity to be carried forward to the next step without extensive purification.

Part 3: Acetal Hydrolysis

Theoretical Background and Mechanistic Insight

The final step is the deprotection of the acetal to regenerate the aldehyde functionality. This is achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the acetal oxygens, followed by the elimination of ethanol to form an oxonium ion. Water then acts as a nucleophile, attacking the carbocationic center. Subsequent deprotonation and elimination of the second molecule of ethanol yields the protonated aldehyde, which is then deprotonated to give the final product.

Experimental Protocol

-

Reagents and Materials:

-

1-((4-(Diethoxymethyl)phenyl)methyl)pyrrolidine (7.0 g, 36 mmol, product from Step 2)

-

Dilute hydrochloric acid

-

Sodium carbonate solution

-

Dichloromethane

-

Magnesium sulfate

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

To the crude 1-((4-(diethoxymethyl)phenyl)methyl)pyrrolidine (7.0 g, 36 mmol) in a round-bottom flask, add dilute hydrochloric acid.

-

Heat the reaction mixture to 80°C and reflux for 6 hours.

-

Monitor the reaction for completion using TLC.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adjusting the pH to 8-9 with a sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

-

-

Expected Yield: 99%[1]

Characterization of this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Solid |

| ¹H NMR | δ 9.93 (s, 1H), 7.82 (d, J = 8.0 Hz, 2H), 7.49 (d, J = 7.9 Hz, 2H), 4.55 (s, 2H), 3.39 (q, J = 7.0 Hz, 4H), 1.00 (t, J = 7.0 Hz, 6H). [Note: The provided citation appears to have an error in the reported NMR data, as the pyrrolidine protons are not accurately described. A more typical spectrum would show multiplets for the pyrrolidine protons around 2.5 and 1.8 ppm, and the benzylic protons as a singlet around 3.6 ppm.] |

| Mass Spectrum (MS) | Confirmed the structure of the target product.[1] |

Experimental Workflow Diagram

Caption: Detailed workflow for the three-step synthesis.

Troubleshooting and Optimization

-

Step 1: Selective Mono-Acetal Protection:

-

Challenge: Formation of the di-acetal protected product or recovery of unreacted starting material.

-

Solution: Precise control over the stoichiometry of triethyl orthoformate is critical. A slight excess (around 1.1 equivalents) is recommended. Ensure the reaction is monitored closely by TLC to avoid over-reaction. The use of ammonium chloride as a mild catalyst is key to controlling the reaction rate.

-

-

Step 2: Reductive Amination:

-

Challenge: Incomplete reaction or formation of byproducts from the reduction of the starting aldehyde.

-

Solution: The imine formation is an equilibrium process. Ensuring sufficient time for the imine to form before the addition of the reducing agent can improve yields. Adding sodium borohydride portion-wise at a low temperature helps to control the reaction and minimize the reduction of the starting aldehyde.

-

-

Step 3: Acetal Hydrolysis:

-

Challenge: Incomplete deprotection.

-

Solution: The hydrolysis is acid-catalyzed and requires elevated temperatures. Ensure the reaction is refluxed for a sufficient amount of time. Monitoring by TLC is essential to confirm the complete consumption of the starting material.

-

Safety Considerations

-

Pyrrolidine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

Sodium Borohydride: Is a flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a dry environment and add to the reaction mixture carefully and in portions.

-

Triethyl Orthoformate: Is a flammable liquid. Keep away from ignition sources.

-

Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Conclusion

The three-step synthesis of this compound from terephthalaldehyde is an effective and high-yielding process. The strategic use of a selective mono-protection step elegantly overcomes the challenge of differentiating between the two aldehyde groups of the starting material. This guide provides a detailed and practical framework for researchers to successfully synthesize this valuable intermediate, contributing to the advancement of medicinal chemistry and drug development.

References

-

Zhang, B., Cao, L., Xu, S., & Wang, P. (2017). Synthesis of this compound. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). Atlantis Press. [Link]

Sources

The Emergent Role of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde Derivatives in Oncology: A Mechanistic Deep Dive

Abstract

The 4-(pyrrolidin-1-ylmethyl)benzaldehyde scaffold has surfaced as a privileged structure in contemporary medicinal chemistry, particularly in the discovery of novel anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the therapeutic potential of its derivatives. We will dissect the intricate molecular interactions and cellular consequences that define their activity, with a primary focus on their roles as potent inhibitors of crucial oncogenic pathways. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this chemical moiety in the design of next-generation cancer therapeutics. We will traverse from the foundational principles of target engagement to the practicalities of experimental validation, offering a comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based perspective on this promising class of compounds.

Introduction: The Pyrrolidine Moiety as a Cornerstone in Anticancer Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, enhancing spatial exploration and facilitating precise interactions with biological targets.[2] The this compound core, in particular, serves as a versatile intermediate in the synthesis of small molecule inhibitors targeting key signaling pathways implicated in cancer.[3] This guide will illuminate the primary mechanisms through which derivatives of this scaffold exert their anticancer effects, focusing on two well-documented areas: kinase inhibition and disruption of microtubule dynamics.

Mechanism of Action I: Precision Targeting of Oncogenic Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Derivatives of this compound have demonstrated significant potential as kinase inhibitors, often functioning as ATP-competitive antagonists.

The Pharmacophore Model: A Structural Basis for Kinase Inhibition

The general structure of a kinase inhibitor often comprises a heterocyclic core that anchors the molecule within the ATP-binding pocket of the kinase.[5] The this compound scaffold can be elaborated to fit this model. The benzaldehyde group provides a reactive handle for the introduction of various heterocyclic systems that can mimic the purine ring of ATP, while the pyrrolidin-1-ylmethyl substituent can be modified to extend into adjacent hydrophobic regions of the kinase, thereby enhancing binding affinity and selectivity.[5]

Case Study: Inhibition of the Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a pivotal regulator of cell survival and proliferation, and its hyperactivation is a common feature in many human cancers. Small molecule inhibitors of Akt have emerged as a promising therapeutic strategy.[1] Pyrrolopyrimidine-based inhibitors incorporating a pyrrolidine moiety have shown potent and selective inhibition of Akt.[1] These compounds operate by occupying the ATP-binding pocket, preventing the phosphorylation and subsequent activation of Akt. The downstream consequences of Akt inhibition are profound, leading to the suppression of pro-survival signals and the induction of apoptosis.

Experimental Workflow: Validating Kinase Inhibition

A robust assessment of a compound's kinase inhibitory activity requires a multi-faceted approach. The following workflow outlines the key experimental steps:

Step 1: In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of the compound on the target kinase.

-

Methodology: A purified, active form of the kinase is incubated with its substrate (a peptide or protein) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, typically using methods such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Step 2: Cellular Assays for Target Engagement

-

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

-

Methodology: Cancer cell lines with known activation of the target kinase are treated with the compound. The phosphorylation status of the kinase and its downstream substrates is then assessed by Western blotting using phospho-specific antibodies. A reduction in the phosphorylation of the target and its downstream effectors indicates successful target engagement.

Step 3: Cell Viability and Apoptosis Assays

-

Objective: To evaluate the functional consequences of kinase inhibition on cancer cells.

-

Methodology:

-

Viability: Cancer cell lines are treated with a range of compound concentrations, and cell viability is measured using assays such as the MTT or CellTiter-Glo® assay. This provides a dose-response curve and allows for the determination of the GI₅₀ (concentration for 50% growth inhibition).

-

Apoptosis: The induction of apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases, the key executioner enzymes of apoptosis.

-

Diagram: Kinase Inhibition Workflow

Caption: Experimental workflow for validating kinase inhibitors.

Mechanism of Action II: Disruption of Microtubule Dynamics

The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin, and their constant assembly and disassembly are tightly regulated.[6] Compounds that interfere with microtubule dynamics are among the most effective anticancer drugs.[6] Derivatives incorporating the pyrrolidine scaffold have been identified as potent anti-tubulin agents.[7][8]

Targeting the Colchicine Binding Site

Many anti-tubulin agents exert their effects by binding to specific sites on the tubulin dimer.[6] One of the most well-characterized of these is the colchicine binding site.[6] Pyrrolidine-containing compounds have been shown to bind to this site, thereby inhibiting tubulin polymerization.[8][9] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[7]

Cellular Consequences of Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization has catastrophic consequences for a dividing cell. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis. This sustained mitotic arrest ultimately triggers apoptotic cell death.

Experimental Protocol: Assessing Anti-Tubulin Activity

The following protocol details the key steps in evaluating the anti-tubulin activity of a this compound derivative.

Step 1: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

-

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The tubulin is warmed to 37°C in a temperature-controlled spectrophotometer to initiate polymerization.

-

The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time.

-

The assay is performed in the presence of various concentrations of the test compound, with a known tubulin inhibitor (e.g., colchicine) and a vehicle control.

-

Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.[10]

-

Step 2: Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Cancer cells are treated with the test compound for a duration that allows for the completion of at least one cell cycle (typically 24-48 hours).

-

The cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

An accumulation of cells in the G2/M phase of the cell cycle is indicative of an anti-tubulin mechanism of action.[7]

-

Step 3: Immunofluorescence Microscopy

-

Objective: To visualize the effect of the compound on the microtubule network.

-

Methodology:

-

Cells are grown on coverslips and treated with the test compound.

-

The cells are then fixed, permeabilized, and stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

-

The microtubule network is visualized using fluorescence microscopy.

-

In the presence of a tubulin polymerization inhibitor, a diffuse, disorganized pattern of tubulin staining will be observed, in contrast to the well-defined filamentous network seen in control cells.

-

Diagram: Anti-Tubulin Mechanism and Validation

Caption: The mechanism of action and experimental validation of tubulin inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various pyrrolidine derivatives, highlighting their potential as anticancer agents.

| Compound Class | Target | Assay | IC₅₀/GI₅₀ | Cell Line | Reference |

| Pyrrolidone-Azole Derivatives | - | MTT Assay | 28.0% viability | A549 (Lung) | [11] |

| Piperidine-Pyrrolidine Derivatives | Tubulin | MTT Assay | Comparable to 5-FU | A549, HCT-116, MCF-7 | [7] |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Tubulin | MTT Assay | 5.9 µM | A549 (Lung) | [8] |

| 4-(Pyrrolidin-3-yl)benzonitrile Derivatives | LSD1 | Biochemical Assay | 57 nM | - | [12] |

| Pyrrolopyrimidine Derivatives | Akt Kinase | - | - | Breast Cancer Xenograft | [1] |

| Aminophenyl-1,4-naphthoquinones with Pyrrolidine | - | - | - | U937, K562, CCRF-CEM | [13] |

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the development of novel and potent anticancer agents. The derivatives of this core structure have demonstrated a remarkable ability to target fundamental cellular processes that are dysregulated in cancer, most notably kinase signaling and microtubule dynamics. The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the specific kinase targets of these derivatives and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the structure-activity relationships of this compound derivatives holds immense promise for the future of targeted cancer therapy.

References

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. [Link]

-

Synthesis of this compound. (2018). Atlantis Press. [Link]

-

Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (n.d.). PubMed. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]

-

Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and... (n.d.). ResearchGate. [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). ResearchGate. [Link]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016). PubMed. [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central. [Link]

-

Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing. [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Springer. [Link]

-

Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. (2017). PubMed. [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2025). ResearchGate. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed. [Link]

-

Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes. (n.d.). PMC - NIH. [Link]

-

Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. (2022). PubMed. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central. [Link]

Sources

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]

- 7. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance and Synthetic Utility of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a molecule of significant interest in medicinal chemistry. While direct, extensive biological profiling of this specific compound is nascent, its role as a crucial water-soluble intermediate for the synthesis of small-molecule anticancer drugs is well-established.[1] This document elucidates the optimized synthesis of the core molecule, explores its function as a synthetic building block for targeting critical cancer signaling pathways, and draws mechanistic insights from the well-documented biological activities of its close structural analogue, 4-(Pyrrolidin-1-yl)benzaldehyde. By examining the potent aldehyde dehydrogenase (ALDH) inhibitory and antiproliferative effects of this related compound, we provide a predictive framework and rationale for the future development of novel therapeutics derived from the this compound scaffold.

Introduction: The Benzaldehyde-Pyrrolidine Scaffold in Modern Drug Discovery

The convergence of a benzaldehyde moiety with a pyrrolidine ring creates a privileged scaffold in medicinal chemistry. Benzaldehyde derivatives have been investigated for a range of bioactivities, including direct antitumor effects and the ability to modulate antibiotic resistance.[2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in specific molecular interactions.[4] Derivatives of the pyrrolidinone core, a related structure, have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The strategic combination of these two pharmacophores in this compound presents a valuable platform for generating novel therapeutic agents, particularly in oncology.

Synthesis and Characterization of this compound

The primary utility of this compound lies in its role as a key intermediate. Its synthesis has been optimized to achieve high yields, making it a viable component for larger-scale drug development campaigns.[1] The process begins with the commercially available terephthalaldehyde and proceeds through a three-step sequence.

Synthetic Workflow

The causality behind this synthetic route is rooted in selective protection and functionalization. Terephthalaldehyde possesses two aldehyde groups; to functionalize only one, the other must be protected. This is achieved via an acetal reaction. The subsequent nucleophilic substitution introduces the pyrrolidine motif, and a final hydrolysis step deprotects the second aldehyde, yielding the target compound. This efficient, high-yield process makes the intermediate readily accessible for further derivatization.[1]

Caption: Optimized three-step synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from the established literature for the synthesis of this compound, which achieved a total yield of up to 68.9%.[1]

Step 1: Preparation of 4-(diethoxymethyl)benzaldehyde (Acetal Protection)

-

Under ice bath conditions, add triethyl orthoformate (12.15 g, 82 mmol) to a mixture of terephthalaldehyde (10 g, 74.55 mmol) and ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol).

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by silica gel chromatography to yield the protected intermediate.

Step 2: Nucleophilic Substitution with Pyrrolidine

-

Note: The referenced study proceeds to a reduction and then the nucleophilic substitution. For clarity, the direct sequence to the named intermediate is described here based on standard organic chemistry principles implied by the synthesis steps. A solution of 4-(diethoxymethyl)benzaldehyde is reacted with pyrrolidine. The specifics of this step (e.g., reductive amination conditions) are a key part of forming the ylmethyl bridge.

Step 3: Preparation of this compound (Hydrolysis)

-

To the product from the previous step (e.g., 7.0 g, 36 mmol) in a round-bottom flask, add dilute hydrochloric acid.

-

Heat the reaction mixture to 80°C and reflux with magnetic stirring for 6 hours.

-

Monitor for completion using TLC analysis.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 8-9 using sodium carbonate.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield the final target compound with high purity (reported 99% yield for this step).[1]

| Parameter | Value | Source |

| Molecular Formula | C12H15NO | [6] |

| Molecular Weight | 189.25 g/mol | [6] |

| CAS Number | 650628-72-1 | [6] |

| Reported Overall Yield | Up to 68.9% | [1] |

Table 1: Physicochemical Properties and Synthesis Yield.

Biological Role as a Synthetic Intermediate for Anticancer Agents

The principal documented value of this compound is its function as a water-soluble aldehyde intermediate for constructing more complex small-molecule inhibitors targeting cancer.[1] The aldehyde group is a versatile chemical handle, enabling a variety of subsequent chemical reactions (e.g., Schiff base formation, reductive amination, Wittig reactions) to build molecular diversity.

Many of the drugs developed from such intermediates are designed to target signaling pathways that are dysregulated in cancer, such as the EGFR (Epidermal Growth Factor Receptor) and c-Met pathways.[1] These pathways are critical for cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many tumors. The this compound scaffold provides a foundational structure upon which chemists can elaborate to create molecules with high affinity and selectivity for the ATP-binding pockets of these kinases.

Caption: Role as a building block for developing targeted cancer therapies.

Mechanistic Insights from a Key Structural Analogue: 4-(Pyrrolidin-1-yl)benzaldehyde

Disclaimer: The following section discusses the biological activity of 4-(Pyrrolidin-1-yl)benzaldehyde (CAS 51980-54-2), a close structural analogue where the pyrrolidine ring is directly attached to the benzaldehyde ring. While not the primary topic, its well-documented activity provides powerful, predictive insights into the potential biological roles of derivatives from the title compound.

Potent Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. Certain ALDH isoforms, particularly ALDH1A3 and ALDH3A1, are overexpressed in various cancers, including prostate cancer, and are associated with cancer stem cell populations, therapy resistance, and poor prognosis.[7] Consequently, ALDH has emerged as a compelling therapeutic target.

Studies on a series of 4-(dialkylamino)benzaldehyde analogues revealed that the pyrrolidine substitution is particularly effective for ALDH inhibition.[8] In a comparative analysis, 4-(Pyrrolidin-1-yl)benzaldehyde demonstrated superior inhibition of ALDH activity compared to analogues containing morpholine or methyl-piperazine groups.[8]

| Compound | Substitution at para-position | Key Finding | Source |

| Analogue 1 | Diethylamino (DEAB) | Pan-inhibitor of ALDH isoforms | [7] |

| Analogue 2 | Dipropylamino | More potent than DEAB against ALDH1 | [8] |

| Analogue 3 (4-(Pyrrolidin-1-yl)benzaldehyde) | Pyrrolidine | Among the best R groups for ALDH inhibition | [8] |

| Analogue 4 | Morpholine | Less effective inhibitor | [8] |

Table 2: Structure-Activity Relationship (SAR) of Benzaldehyde Analogues as ALDH Inhibitors.

Caption: Mechanism of ALDH inhibition by the benzaldehyde analogue.

Antiproliferative Activity in Prostate Cancer

Congruent with its activity as an ALDH inhibitor, derivatives of the 4-(dialkylamino)benzaldehyde scaffold have shown significant antiproliferative effects. A study of 40 analogues of 4-(diethylamino)benzaldehyde (DEAB) found that many, including those with pyrrolidine-like structures, displayed increased cytotoxicity against three different prostate cancer cell lines when compared to the parent DEAB compound.[7] This suggests that inhibiting ALDH activity can be an effective strategy for reducing cancer cell viability, and that the pyrrolidine moiety enhances this effect.

Protocol: In Vitro ALDH Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of test compounds against a specific ALDH isoform (e.g., ALDH1A3), based on methodologies described in the literature.[7]

Objective: To determine the IC50 value of a test compound against a purified ALDH isoform.

Materials:

-

Purified recombinant human ALDH1A3 enzyme.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

-

NAD+ (Cofactor).

-

Aldehyde substrate (e.g., Hexanal or 4-Nitrobenzaldehyde).

-

Test compound (e.g., this compound derivative) dissolved in DMSO.

-

96-well microplate reader capable of measuring absorbance at 340 nm (for NADH production).

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to test a range of concentrations.

-

In a 96-well plate, add assay buffer to each well.

-

Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank.

-

Add a solution of the ALDH enzyme to all wells except the blank.

-

Add a solution of the cofactor NAD+.

-

Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the aldehyde substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time. This measures the rate of NADH formation, which is directly proportional to enzyme activity.

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

-

Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Future Directions and Therapeutic Potential

The established role of this compound as a synthetic intermediate, combined with the potent biological activity of its close analogue, opens exciting avenues for future research.

-

Development of Novel ALDH Inhibitors: The methylene linker in the title compound, compared to the direct linkage in its analogue, provides different conformational flexibility. Synthesizing and screening derivatives of this compound for ALDH1A3 and ALDH3A1 inhibition is a logical next step. This could lead to inhibitors with novel binding kinetics, improved isoform selectivity, and enhanced cellular potency.

-

Targeting Kinase Pathways: Leveraging the scaffold's intended use, a library of derivatives should be synthesized and screened against panels of cancer-relevant kinases like EGFR and c-Met. The pyrrolidine group can be explored for its potential to form key hydrogen bonds or occupy hydrophobic pockets within the kinase active site.

-

Antimicrobial Applications: Benzaldehyde derivatives have documented antimicrobial properties.[9] New derivatives could be tested against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to explore their potential as anti-infective agents.[9][10]

Conclusion

This compound stands as a molecule of high potential, primarily serving as a versatile and accessible building block for the creation of small-molecule anticancer drugs.[1] Its optimized synthesis ensures its availability for medicinal chemistry programs. While direct biological data on the compound itself is limited, compelling evidence from its structural analogue, 4-(Pyrrolidin-1-yl)benzaldehyde, strongly suggests that derivatives of this scaffold are likely to exhibit potent activity as ALDH inhibitors with significant antiproliferative effects.[7][8] Future research focused on synthesizing and screening libraries based on this core structure is highly warranted and holds promise for the development of next-generation targeted therapies in oncology and beyond.

References

- Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of this compound.

- López-Canet, M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry.

- Organic Syntheses Procedure. Organic Syntheses.

- ChemicalBook. This compound 97. ChemicalBook.

- PubChem. 4-(1-Pyrrolidinyl)benzaldehyde.

- ResearchGate. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.

- Kochi, M., et al. (1980). Antitumor activity of benzaldehyde.

- ChemicalBook. 4-(1-PYRROLIDINO)BENZALDEHYDE synthesis. ChemicalBook.

- Rupareliya, N., et al. (2023).

- El-Garf, I. A., et al. (2018). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal.

- de Lacerda, R. G. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica.

- Sigma-Aldrich. 4-(1-Pyrrolidino)benzaldehyde 97%. Sigma-Aldrich.

- Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry.

- Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a key water-soluble intermediate in the synthesis of small-molecule therapeutics. The document details its optimized synthesis, physicochemical and spectroscopic properties, and its emerging significance in the field of drug discovery, particularly in the development of novel anticancer agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Emergence of a Key Building Block

In the landscape of medicinal chemistry, the demand for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is ever-present. This compound (CAS No. 650628-72-1) has emerged as a significant intermediate, particularly in the synthesis of targeted cancer therapies.[1] Its structure, featuring a reactive aldehyde group and a basic pyrrolidine moiety, provides a versatile platform for the construction of complex molecules. The pyrrolidine ring, a common motif in FDA-approved drugs, often imparts favorable pharmacokinetic properties, while the benzaldehyde function serves as a convenient handle for a variety of chemical transformations. This guide will elucidate the synthesis and history of this compound, detail its known properties, and explore its applications in modern drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 650628-72-1 | N/A |

| Molecular Formula | C₁₂H₁₅NO | N/A |

| Molecular Weight | 189.25 g/mol | N/A |

| Appearance | Not explicitly stated, likely a solid or oil | N/A |

| Solubility | Water-soluble aldehyde | [1] |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that confirm the molecular structure. The key chemical shifts are observed for the aldehydic proton, the aromatic protons, the benzylic protons of the methylene bridge, and the protons of the pyrrolidine ring.[1]

-

MS (Mass Spectrometry): Mass spectrometry data confirms the molecular weight of the compound.[1]

-

IR (Infrared) Spectroscopy: Infrared spectroscopy would be expected to show characteristic absorption bands for the aldehyde C=O stretch and C-H stretch, as well as bands corresponding to the aromatic ring and the C-N bond of the pyrrolidine.

Synthesis of this compound: A Detailed Protocol

An efficient and high-yield synthesis of this compound has been developed, starting from the commercially available terephthalaldehyde. This three-step process is outlined below.[1]

Synthetic Scheme

Sources

spectroscopic data (NMR, MS) for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a reactive aldehyde group and a tertiary amine, makes it a versatile building block in medicinal chemistry and drug development. Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity and purity of subsequent synthetic targets. This guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the rationale behind experimental choices, the interpretation of spectral data, and the expected fragmentation patterns, providing researchers with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a para-substituted benzene ring, an aldehyde group (-CHO), and a pyrrolidin-1-ylmethyl group (-CH₂-N(CH₂)₄). This structure gives rise to distinct spectroscopic signatures that will be explored in the following sections.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good dissolving power and relatively clean spectral window.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ could also be used depending on the sample's solubility.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[2] For CDCl₃, the residual peak is at δ 7.26 ppm.[1]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic protons.

¹H NMR Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for this compound based on published data.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.93 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.82 | Doublet (d) | 2H | Aromatic protons (ortho to -CHO) |

| 7.49 | Doublet (d) | 2H | Aromatic protons (ortho to -CH₂-) |

| 4.55 | Singlet (s) | 2H | Benzylic protons (-CH₂-N) |

| 3.39 | Quartet (q) | 4H | Pyrrolidine protons (-N-CH₂-) |

| 1.00 | Triplet (t) | 6H | Pyrrolidine protons (-CH₂-CH₂-) |

Note: The original data appears to have a typographical error in the assignment of the pyrrolidine protons. A more likely interpretation is provided below.

Corrected Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.93 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Aldehyde protons are highly deshielded and typically appear between δ 9-10 ppm.[4] |

| ~7.82 | Doublet (d) | 2H | Aromatic protons (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. |

| ~7.49 | Doublet (d) | 2H | Aromatic protons (ortho to -CH₂-) | These protons are less deshielded than those ortho to the aldehyde. |

| ~3.6-3.8 | Singlet (s) | 2H | Benzylic protons (-CH₂-N) | The chemical shift is influenced by the adjacent nitrogen and aromatic ring. A singlet is expected as there are no adjacent protons. |

| ~2.5-2.7 | Triplet (t) or Multiplet (m) | 4H | Pyrrolidine protons (-N-CH₂-) | These protons are adjacent to the nitrogen atom. |

| ~1.7-1.9 | Multiplet (m) | 4H | Pyrrolidine protons (-CH₂-CH₂-) | These are the remaining protons of the pyrrolidine ring. |

Causality Behind the Chemical Shifts:

-

Aldehyde Proton (δ ~9.93): The strong deshielding effect of the carbonyl group places this proton far downfield.

-

Aromatic Protons (δ ~7.49 and ~7.82): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing aldehyde group are further downfield than those ortho to the electron-donating aminomethyl group.

-

Benzylic Protons (δ ~3.6-3.8): These protons are in a benzylic position and are also alpha to a nitrogen atom, leading to a chemical shift in this region.

-

Pyrrolidine Protons (δ ~1.7-2.7): The protons on the carbons directly attached to the nitrogen are more deshielded than the other set of protons in the pyrrolidine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak.

Predicted ¹³C NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~192 | Aldehyde Carbonyl (C=O) | Carbonyl carbons of aldehydes are highly deshielded and appear in this region.[4] |

| ~145 | Aromatic Carbon (C-CH₂-) | The carbon attached to the aminomethyl group. |

| ~135 | Aromatic Carbon (C-CHO) | The carbon attached to the aldehyde group. |

| ~130 | Aromatic Carbons (CH, ortho to -CHO) | Aromatic CH carbons. |

| ~129 | Aromatic Carbons (CH, ortho to -CH₂-) | Aromatic CH carbons. |

| ~60 | Benzylic Carbon (-CH₂-N) | Carbon alpha to a nitrogen and an aromatic ring. |

| ~54 | Pyrrolidine Carbons (-N-CH₂-) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~23 | Pyrrolidine Carbons (-CH₂-CH₂-) | The remaining carbons in the pyrrolidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. EI typically leads to more extensive fragmentation, which can be useful for structural elucidation.[8][9] ESI is a softer ionization technique and is more likely to show the protonated molecular ion [M+H]⁺.[10][11]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₂H₁₅NO) is 189.25 g/mol .[12]

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): A peak at m/z = 189 (in EI) or m/z = 190 (in ESI) is expected.

Proposed Fragmentation Pathway (EI):

The fragmentation of benzylamines is well-documented.[10][13] The most characteristic fragmentation is the cleavage of the C-C bond beta to the nitrogen atom (alpha to the aromatic ring), leading to the formation of a stable iminium ion.

Caption: Proposed EI-MS fragmentation of this compound.

Key Fragment Ions:

-

m/z = 189 (Molecular Ion): The parent ion.

-

m/z = 160: Loss of the formyl radical (-CHO).

-

m/z = 91 (Tropylium Ion): A common fragment for benzyl-containing compounds.

-

m/z = 84 (Pyrrolidinylmethylene Iminium Ion): This is a very characteristic and often abundant fragment resulting from benzylic cleavage.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The key spectral features include the characteristic aldehyde proton signal around δ 9.9 ppm in the ¹H NMR spectrum, the carbonyl carbon signal around δ 192 ppm in the ¹³C NMR spectrum, and a prominent fragment at m/z 84 in the mass spectrum. This guide provides the expected data and a framework for its interpretation, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate.

References

- Audisio, M. C., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 12(9), 993-1003.

- Gopinathan, S., & Vairamani, M. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(7), 1045-1049.

- Zhang, B. L., et al. (2019). Synthesis of this compound. Proceedings of the 2019 International Conference on Advanced Materials, Machinery, and Automation (ICAMMA 2019).

- ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.

- Supporting Information for a chemical publication. (n.d.).

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Schaefer, T., & Schneider, W. G. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 41(4), 966-982.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104037, 4-(1-Pyrrolidinyl)benzaldehyde.

- University of Arizona. (n.d.). Fragmentation Mechanisms.

- ChemicalBook. (n.d.). This compound 97 synthesis.

- YouTube. (2017, June 1). Solvents in NMR Spectroscopy.

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7725, 4-Methylbenzaldehyde.

- G. A. N. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 7512-7517.

- LibreTexts Chemistry. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.

- Wikipedia. (n.d.). Aldehyde.

- ChemicalBook. (n.d.). Benzaldehyde(100-52-7) 13C NMR spectrum.

- NIST. (n.d.). Benzaldehyde, 4-methyl-.

Sources

- 1. NMR 溶剂 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Aldehyde - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound 97 synthesis - chemicalbook [chemicalbook.com]

- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A High-Yield, Three-Step Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Introduction

4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a crucial intermediate in medicinal chemistry and drug development, frequently incorporated into the structure of small molecule inhibitors targeting various signaling pathways implicated in cancer.[1] Its unique structure, featuring a water-soluble pyrrolidine moiety and a reactive aldehyde group, makes it a valuable building block for creating derivatives with improved pharmacological properties. This application note provides a detailed, field-proven protocol for the synthesis of this compound, achieving a high overall yield of up to 68.9%.[1] The described three-step synthesis from commercially available terephthalaldehyde is designed for efficiency and scalability, making it suitable for both academic research and industrial production environments.[1]

This guide is structured to provide not just a procedural walkthrough, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step process starting from terephthalaldehyde. The core of this strategy involves the selective functionalization of one of the two aldehyde groups present in the starting material.

The synthetic pathway can be summarized as follows:

-

Monoacetal Protection: The first step involves the selective protection of one of the aldehyde functionalities of terephthalaldehyde as a diethyl acetal. This is a critical chemoselective transformation that allows for the subsequent modification of the remaining free aldehyde group.

-

Reductive Amination: The free aldehyde is then reacted with pyrrolidine under reductive conditions to form the key C-N bond, introducing the pyrrolidinomethyl moiety.

-

Hydrolysis (Deprotection): Finally, the acetal protecting group is removed under acidic conditions to regenerate the second aldehyde, yielding the target compound, this compound.

Below is a visual representation of the overall experimental workflow.

Caption: High-level workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

A. Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates (GF254).[1] Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

| Reagent/Material | Supplier | Grade |

| Terephthalaldehyde | Commercial Supplier | ≥98% |

| Triethyl Orthoformate | Commercial Supplier | ≥98% |

| Ammonium Chloride | Commercial Supplier | ≥99.5% |

| Ethanol | Commercial Supplier | Anhydrous |

| Pyrrolidine | Commercial Supplier | ≥99% |

| Sodium Borohydride | Commercial Supplier | ≥98% |

| Methanol | Commercial Supplier | ACS Grade |

| Hydrochloric Acid | Commercial Supplier | 37% |

| Dichloromethane | Commercial Supplier | ACS Grade |

| Magnesium Sulfate | Commercial Supplier | Anhydrous |

| Sodium Carbonate | Commercial Supplier | Anhydrous |

Table 1: List of required materials and reagents.

B. Step-by-Step Synthesis

Step 1: Synthesis of 4-(diethoxymethyl)benzaldehyde

This initial step selectively protects one aldehyde group of terephthalaldehyde. The use of triethyl orthoformate in the presence of an acid catalyst (ammonium chloride) favors the formation of the monoacetal.

-

To a round-bottom flask, add terephthalaldehyde (10 g, 74.55 mmol) and ethanol (10.3 g, 223.6 mmol).

-

Cool the mixture in an ice bath.

-

Add ammonium chloride (160 mg, 3.0 mmol) followed by the dropwise addition of triethyl orthoformate (12.15 g, 82 mmol).

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by silica gel chromatography to obtain 4-(diethoxymethyl)benzaldehyde. A typical yield for this step is around 60%.[1]

Step 2: Synthesis of 1-((4-(diethoxymethyl)phenyl)methyl)pyrrolidine

This is a reductive amination step where the free aldehyde of the mono-protected intermediate reacts with pyrrolidine to form an iminium ion, which is subsequently reduced by sodium borohydride.

-

Dissolve 4-(diethoxymethyl)benzaldehyde in a mixture of methanol and water.

-

Add pyrrolidine to the solution.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature until completion as monitored by TLC.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-((4-(diethoxymethyl)phenyl)methyl)pyrrolidine.

Step 3: Synthesis of this compound

The final step is the deprotection of the acetal group under acidic conditions to reveal the aldehyde functionality.

-

To the crude 1-((4-(diethoxymethyl)phenyl)methyl)pyrrolidine (assuming 36 mmol from the previous step) in a round-bottom flask, add dilute hydrochloric acid.[1]

-

Heat the reaction mixture to 80°C and reflux for 6 hours, monitoring for completion by TLC.[1]

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adjusting the pH to 8-9 with a saturated solution of sodium carbonate.[1]

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the final product, this compound. This step typically results in a near-quantitative yield (99%).[1]

III. Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

A. Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, the benzylic methylene protons adjacent to the pyrrolidine nitrogen, and the methylene protons of the pyrrolidine ring.[1][2][3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product (C₁₂H₁₅NO, MW: 189.25 g/mol ).[1][4]

B. Purity Assessment

-

TLC: Thin-layer chromatography can be used for routine monitoring of the reaction and to assess the purity of the final product.

-

Melting Point: The melting point of the purified solid can be compared with literature values.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol [4] |

| Appearance | Solid |

| ¹H NMR (Aldehyde Proton) | ~9-10 ppm |

| Overall Yield | ~68.9%[1] |

Table 2: Key analytical parameters for product validation.

IV. Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms at each stage is vital for troubleshooting and optimization.

Caption: Simplified mechanisms for acetal formation and reductive amination.

Chemoselectivity in Step 1: The selective protection of one aldehyde group is a key feature of this synthesis. While not explicitly detailed in the reference protocol, this selectivity can often be controlled by stoichiometry and reaction conditions. Using a slight excess of the protecting agent can favor mono-protection, as the second aldehyde is sterically and electronically less reactive after the first has been converted to a bulky acetal.